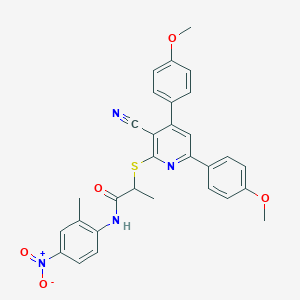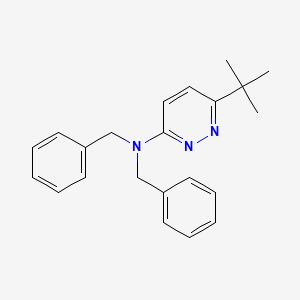
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves the reaction of piperazine with a propyl guanidine derivative. The reaction typically occurs in the presence of hydrochloric acid to form the trihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Applications De Recherche Scientifique
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can be compared to other similar compounds, such as:
1-(2-(Piperazin-1-yl)ethyl)guanidine trihydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(4-(Piperazin-1-yl)butyl)guanidine trihydrochloride: This compound has a butyl group instead of a propyl group.
1-(3-(Morpholin-4-yl)propyl)guanidine trihydrochloride: This compound has a morpholine ring instead of a piperazine ring.
These similar compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C8H22Cl3N5 |
|---|---|
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride |
InChI |
InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H |
Clé InChI |
OFKQHEQAKDKQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


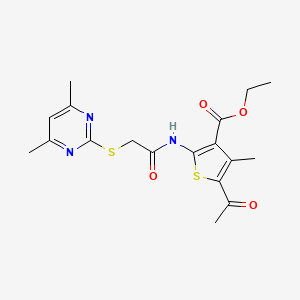
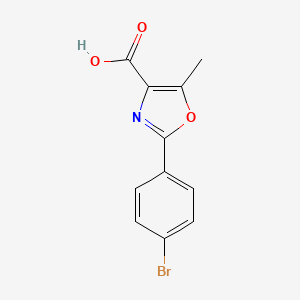
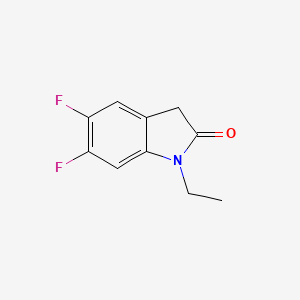
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)

![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
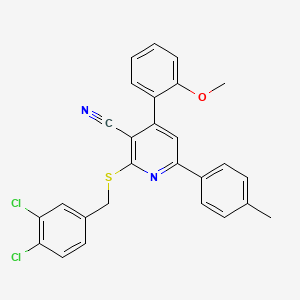
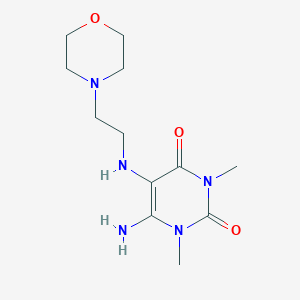
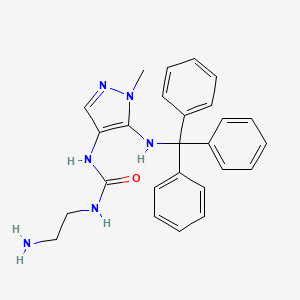

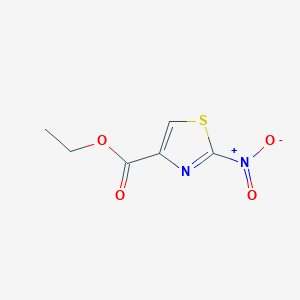
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
